

# A Technical Guide to the Physicochemical Properties of Erlotinib D6

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## Compound of Interest

Compound Name: Erlotinib D6

Cat. No.: B1165072

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This document provides a detailed overview of the core physicochemical properties of **Erlotinib D6**, a deuterated analog of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Introduction to Erlotinib and Isotopic Labeling

Erlotinib is a potent, reversible tyrosine kinase inhibitor that targets the EGFR, playing a crucial role in the treatment of non-small cell lung cancer and other malignancies.<sup>[1]</sup> Isotopic labeling, specifically the substitution of hydrogen with its heavier isotope deuterium (D), is a common strategy in drug development. This modification, resulting in compounds like **Erlotinib D6**, is primarily employed to alter the pharmacokinetic profile of a drug. The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes, potentially leading to improved drug exposure and efficacy.

## Physicochemical Data

The key physicochemical properties of Erlotinib and its deuterated analog, **Erlotinib D6**, are summarized in the table below. These values are crucial for analytical method development, formulation, and pharmacokinetic studies.

Property	Erlotinib	Erlotinib D6
Molecular Formula	C <sub>22</sub> H <sub>23</sub> N <sub>3</sub> O <sub>4</sub> [1]	C <sub>22</sub> H <sub>17</sub> D <sub>6</sub> N <sub>3</sub> O <sub>4</sub> [2]
Average Molecular Weight (g/mol)	393.44	399.47[2][3][4]
Monoisotopic Mass (Da)	393.16885622[1]	399.20651670
Form	Solid[4]	Solid[4]
Purity	Not specified	≥98%[4]
CAS Number	183321-74-6	1034651-23-4

Note: The molecular weight of **Erlotinib D6** can also be found for its hydrochloride salt form, which has a molecular weight of 435.93 g/mol and a molecular formula of C<sub>22</sub>H<sub>18</sub>D<sub>6</sub>ClN<sub>3</sub>O<sub>4</sub>. [5] [6]

## Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of **Erlotinib D6** is essential for its identification and characterization. High-resolution mass spectrometry (HRMS) is the standard method for this purpose.

Objective: To determine the exact mass of **Erlotinib D6**.

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Procedure:

- Sample Preparation:
  - Accurately weigh 1 mg of **Erlotinib D6** standard.
  - Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

- Perform serial dilutions to obtain a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
- Instrumentation:
  - A high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source is used.
- Instrument Parameters (Typical):
  - Ionization Mode: Positive Ion Mode
  - Capillary Voltage: 3.5 kV
  - Sampling Cone Voltage: 30 V
  - Source Temperature: 120°C
  - Desolvation Temperature: 350°C
  - Desolvation Gas Flow: 600 L/hr
  - Mass Range: m/z 100-1000
  - Acquisition Mode: Centroid
- Data Analysis:
  - The acquired mass spectrum will show the protonated molecule [M+H]<sup>+</sup>.
  - The monoisotopic mass is determined from the most abundant peak in the isotopic cluster.
  - The measured mass is then compared to the theoretical exact mass of **Erlotinib D6**.

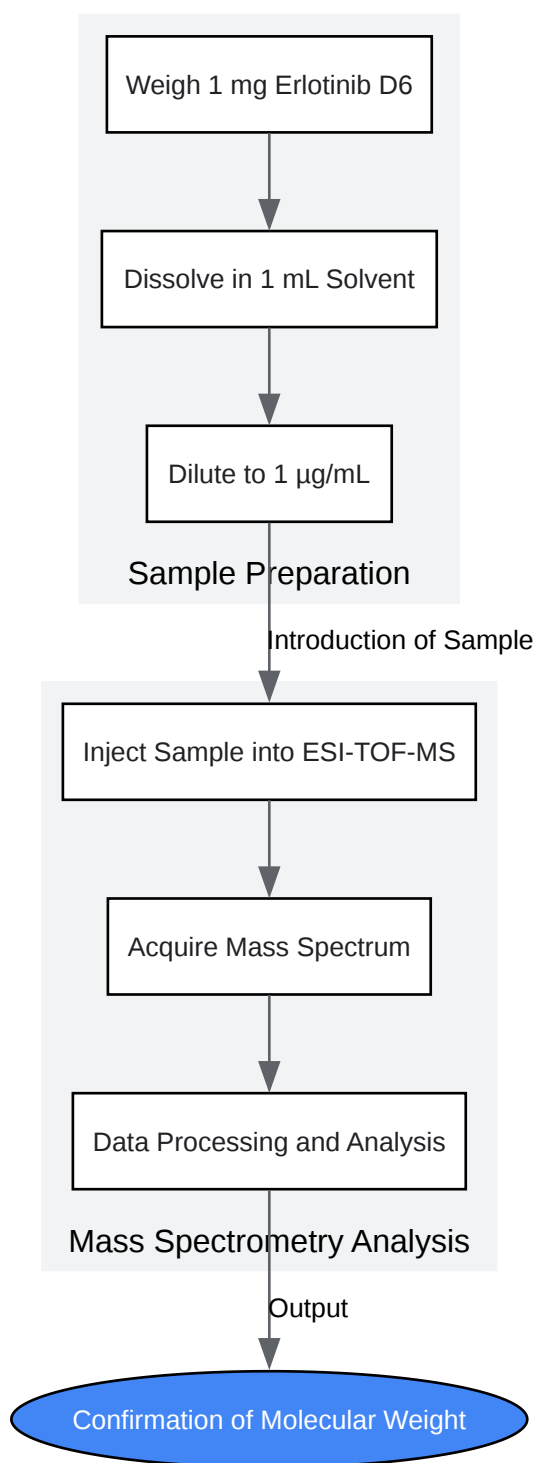


Figure 1. Experimental Workflow for Molecular Weight Determination

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Figure 1. Experimental Workflow for Molecular Weight Determination

## Signaling Pathway and Mechanism of Action

Erlotinib functions by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and blocking the downstream signaling cascade.

The deuteration in **Erlotinib D6** does not alter this fundamental mechanism of action but is intended to influence its metabolic stability.

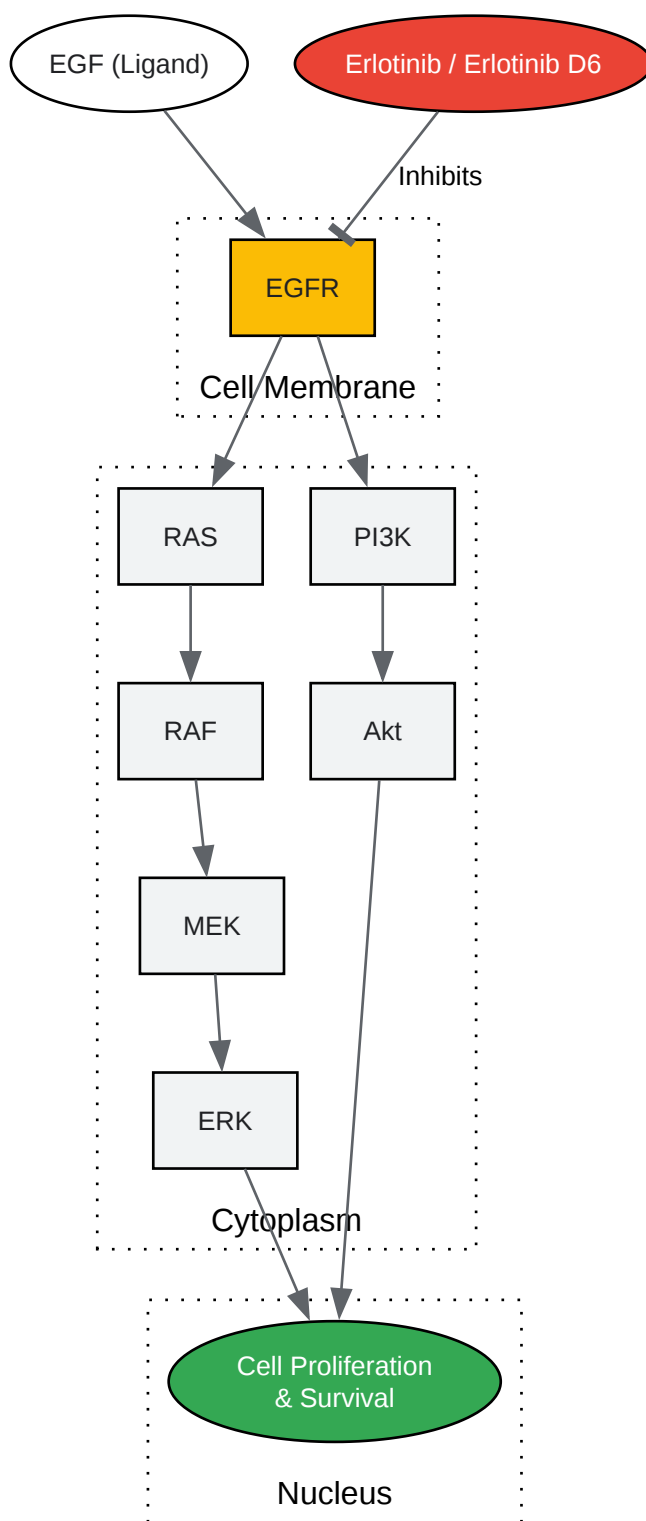


Figure 2. Simplified EGFR Signaling Pathway and Inhibition by Erlotinib

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## References

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